molecular formula C10H10F3NO2S2 B13352153 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide

Katalognummer: B13352153
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: LROQLCHIXYEONJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide is an organic compound with the molecular formula C10H10F3NO2S2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzyl sulfonyl moiety, and an ethanethioamide group

Vorbereitungsmethoden

The synthesis of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethanethioamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The sulfonyl group can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide can be compared with similar compounds such as:

    2-((2-(Difluoromethyl)benzyl)sulfonyl)ethanethioamide: This compound has a difluoromethyl group instead of a trifluoromethyl group, which affects its chemical properties and reactivity.

    2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanamine: This compound has an ethanamine group instead of an ethanethioamide group, leading to different biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10F3NO2S2

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-[[2-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide

InChI

InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-4-2-1-3-7(8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17)

InChI-Schlüssel

LROQLCHIXYEONJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CC(=S)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.